3-Chloro-3',4'-difluorobenzophenone
Description
Significance of Fluorinated and Chlorinated Benzophenones as Synthetic Intermediates
Fluorinated and chlorinated benzophenones are of considerable interest to researchers as they are found in pharmacologically relevant natural products and serve as versatile synthetic building blocks. nih.gov The presence of fluorine and chlorine atoms on the aromatic rings of the benzophenone (B1666685) structure significantly influences its electronic properties and reactivity. Fluorine, being the most electronegative element, can alter the binding of small molecules to biological targets and modulate metabolic reactivity. nih.gov This has led to the extensive use of fluorinated compounds in medicinal chemistry to improve metabolic stability by blocking metabolically labile sites. semanticscholar.org More than half of all marketed drugs contain fluorine, highlighting its importance in pharmaceutical research.
Overview of Benzophenone Scaffold in Diverse Chemical Disciplines
The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous naturally occurring molecules with a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.netrsc.org Synthetic benzophenone derivatives are also present in marketed drugs and are used as photoinitiators in polymer chemistry and as ingredients in perfumes. nih.govresearchgate.net The versatility of the benzophenone core allows for diverse functionalizations, leading to the development of new structural motifs in drug design and medicinal chemistry. nih.gov
In addition to its role in medicinal chemistry, the benzophenone scaffold is significant in photochemistry. unina.it Benzophenones are efficient triplet photosensitizers and are used to initiate photochemical reactions. mdpi.com This property is exploited in various applications, including photoaffinity labeling to study biomolecular interactions. unina.it The ability to absorb UV light also makes certain benzophenone derivatives useful as UV filters in sunscreens and other personal care products. acs.orgnih.gov
Contextualization of 3-Chloro-3',4'-difluorobenzophenone within Contemporary Chemical Research
This compound is a specific halogenated benzophenone that has garnered attention in contemporary chemical research due to its potential as a sophisticated building block in the synthesis of complex organic molecules. Its asymmetrical halogenation pattern provides distinct reactive centers for selective chemical modifications. The presence of two fluorine atoms on one phenyl ring and a chlorine atom on the other allows for differential reactivity in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netcore.ac.uk
The chlorine atom and the fluorine atom at the 4'-position are particularly susceptible to nucleophilic attack, enabling the stepwise introduction of various functionalities. This controlled, sequential substitution is a powerful strategy for constructing intricate molecular architectures. nih.gov Researchers are exploring the use of this compound and related compounds in the development of novel pharmaceuticals, agrochemicals, and advanced materials where precise control over the molecular structure is paramount for achieving desired properties and biological activities.
Chemical Compound Data: this compound
| Identifier | Value |
| IUPAC Name | (3-chlorophenyl)(3,4-difluorophenyl)methanone |
| CAS Number | 844884-94-2 chemicalbook.comchemicalbook.com |
| Molecular Formula | C₁₃H₇ClF₂O calpaclab.com |
| Molecular Weight | 252.64 g/mol calpaclab.com |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F)Cl |
| InChI Key | Not readily available |
Physicochemical Properties of this compound
| Property | Value |
| Physical State | Solid (presumed based on related compounds) |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Solubility | Expected to be soluble in common organic solvents |
| Density | Not readily available |
Synthesis of this compound
The primary method for the synthesis of this compound, like many other benzophenone derivatives, is the Friedel-Crafts acylation . nih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.org
In the case of this compound, the synthesis would likely involve the reaction of 3,4-difluorobenzoyl chloride with chlorobenzene (B131634) . The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). wikipedia.org
Reaction Scheme:
The Friedel-Crafts acylation is a well-established and versatile method for preparing aryl ketones. nih.gov The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile and attacks the aromatic ring of chlorobenzene. The regioselectivity of the acylation on the chlorobenzene ring would likely favor substitution at the para position relative to the chlorine atom due to steric hindrance at the ortho positions, though a mixture of isomers is possible.
Research Findings and Applications
While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its utility can be inferred from the broader context of halogenated benzophenones in organic synthesis and medicinal chemistry. The strategic placement of three halogen atoms on the benzophenone scaffold makes it a highly valuable intermediate for the synthesis of more complex molecules.
The primary application of this compound lies in its use as a synthetic intermediate . The differential reactivity of the halogen atoms allows for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions . masterorganicchemistry.com The fluorine atoms, particularly the one at the 4'-position, are activated towards nucleophilic attack by the electron-withdrawing carbonyl group. core.ac.uk The chlorine atom can also be displaced under appropriate conditions. This allows for a stepwise and controlled introduction of different nucleophiles, leading to the construction of unsymmetrical diaryl ketones with diverse substitution patterns.
Such selectively functionalized benzophenones are key precursors for:
Pharmaceuticals: The benzophenone scaffold is a common feature in many biologically active compounds. nih.govresearchgate.netrsc.org By using this compound as a starting material, medicinal chemists can synthesize novel drug candidates with tailored properties to target specific biological pathways. The fluorine atoms can enhance metabolic stability and binding affinity. semanticscholar.orgmdpi.com
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of complex organic molecules with specific biological activities. Halogenated aromatic compounds are frequently used in this field. google.com
Materials Science: Diaryl ketones are used as building blocks for high-performance polymers. google.com The ability to precisely control the structure of the monomer unit through intermediates like this compound can lead to polymers with desired thermal, mechanical, and electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLJNBOTIFBIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373904 | |
| Record name | 3-Chloro-3',4'-difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844884-94-2 | |
| Record name | 3-Chloro-3',4'-difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms
Reactivity of Halogen Substituents
The presence of chlorine and fluorine atoms on the phenyl rings of 3-Chloro-3',4'-difluorobenzophenone significantly influences its reactivity, particularly in nucleophilic aromatic substitution reactions and through electronic effects that modulate the reactivity of the aromatic systems.
Nucleophilic aromatic substitution (SNA_r) is a key reaction pathway for aryl halides, especially when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In this compound, the carbonyl group acts as a moderate electron-withdrawing group, activating the ortho and para positions for nucleophilic attack.
The relative reactivity of the halogens in S_NAr reactions is an important consideration. Generally, fluorine is a better leaving group than chlorine in S_NAr reactions due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at the carbon atom. This is in contrast to S_N1 and S_N2 reactions where iodide is the best leaving group.
In the case of this compound, the 4'-fluoro substituent is positioned para to the activating carbonyl group, making it particularly susceptible to nucleophilic displacement. The 3'-fluoro and 3-chloro substituents are in meta positions relative to the carbonyl group and are therefore less activated towards nucleophilic substitution. libretexts.org
Studies on the closely related compound, 3-chloro-4-fluoronitrobenzene, where the nitro group is a much stronger activating group than the carbonyl group, have shown that nucleophilic substitution preferentially occurs at the fluorine-bearing carbon. researchgate.net This preference is attributed to the greater ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex formed during the reaction. libretexts.org A similar trend would be expected for this compound, with the 4'-fluorine being the most likely site for nucleophilic attack.
Table 1: General Reactivity of Halogens in Nucleophilic Aromatic Substitution (S_NAr)
| Halogen | Relative Leaving Group Ability in S_NAr | Rationale |
| F | Best | Highest electronegativity polarizes the C-X bond, facilitating nucleophilic attack. |
| Cl | Good | Good leaving group, but less reactive than fluorine. |
| Br | Moderate | Less effective at stabilizing the intermediate compared to F and Cl. |
| I | Poorest | Least electronegative, weakest polarization of the C-X bond. |
This table presents a generalized trend for S_NAr reactions.
Halogens exhibit a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). stackexchange.com The inductive effect arises from the high electronegativity of the halogens, which withdraws electron density from the aromatic ring through the sigma bond framework, deactivating the ring towards electrophilic aromatic substitution. stackexchange.com
In this compound, both the chlorine and fluorine atoms deactivate their respective aromatic rings towards electrophilic attack. However, the relative deactivating strength is influenced by the balance of these two effects. Fluorine has the strongest inductive effect but also the most effective resonance donation due to better orbital overlap between its 2p orbitals and the carbon 2p orbitals of the ring. Chlorine has a weaker inductive effect than fluorine but also a less effective resonance effect. stackexchange.com
The presence of the electron-withdrawing carbonyl group further deactivates both aromatic rings towards electrophilic substitution.
Table 2: Electronic Effects of Halogen Substituents on Aromatic Rings
| Halogen | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Electrophilic Aromatic Substitution |
| F | Strongest | Weak (but most effective among halogens) | Deactivating (ortho, para directing) |
| Cl | Strong | Weaker than F | Deactivating (ortho, para directing) |
This table summarizes the general electronic effects of halogens on aromatic rings.
Carbonyl Group Reactivity
The carbonyl group is the most reactive site for many transformations of this compound, undergoing oxidation, reduction, and serving as a precursor to radical intermediates.
While the benzophenone (B1666685) core is relatively stable to oxidation, under strong oxidizing conditions, cleavage of the molecule can occur. For instance, studies on the oxidation of benzophenone derivatives have shown that strong oxidants can lead to the degradation of the aromatic rings. google.com The presence of halogen substituents can influence the susceptibility of the rings to oxidative cleavage.
More relevant to synthetic applications is the oxidation of precursors to form the benzophenone structure itself. For example, difluorodiphenylmethane (B1598357) can be oxidized with nitric acid to produce difluorobenzophenone. google.com
The carbonyl group of benzophenones is readily reduced to a secondary alcohol (benzhydrol). Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride.
A particularly important reaction of benzophenones is photoreduction. bgsu.edu Upon absorption of UV light (around 350 nm), benzophenone is excited from its singlet ground state to an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. hilarispublisher.com This triplet benzophenone can abstract a hydrogen atom from a suitable donor, such as an alcohol or an alkane, to form a ketyl radical. hilarispublisher.com In the case of photoreduction in isopropanol, the benzophenone ketyl radical dimerizes to form benzpinacol. bgsu.edu The quantum yield for the photoreduction of benzophenone can be close to 2.0, indicating a chain reaction mechanism. bgsu.edu
The photoreduction of this compound is expected to proceed through a similar mechanism, yielding the corresponding substituted benzpinacol. The halogen substituents may influence the photophysical properties and the quantum yield of the reaction.
Table 3: Products of Benzophenone Reduction
| Reaction Type | Reagent/Condition | Product |
| Chemical Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 3-Chloro-3',4'-difluorobenzhydrol |
| Photoreduction | UV light, Isopropanol | 1,1,2,2-tetrakis(3-chloro-3',4'-difluorophenyl)ethane-1,2-diol (a substituted benzpinacol) |
This table outlines the expected products from the reduction of this compound based on the known reactivity of benzophenone.
As mentioned in the context of photoreduction, the primary photochemical process for benzophenones is the formation of a ketyl radical. This radical is a key intermediate in various photochemical reactions. Electron spin resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of such radical species. researchgate.net
The benzophenone ketyl radical can be generated by the one-electron reduction of the carbonyl group, often using alkali metals. These ketyl radicals are known to be involved in pinacol (B44631) coupling reactions.
In the case of this compound, the corresponding ketyl radical will have the unpaired electron delocalized over the carbonyl group and the two halogenated phenyl rings. The presence of the electron-withdrawing halogen substituents will influence the electronic structure and stability of this radical intermediate. ESR studies on related halogenated benzophenones would provide insight into the hyperfine coupling constants and the distribution of the unpaired electron spin density within the molecule.
Intramolecular and Intermolecular Reactions
The presence of halogen substituents on the benzophenone core opens avenues for various intramolecular and intermolecular transformations, leading to the formation of diverse heterocyclic and polycyclic structures.
Cyclization Reactions in Functionalized Benzophenones
Intramolecular cyclization reactions of appropriately functionalized benzophenone derivatives are a cornerstone in the synthesis of xanthones and other related heterocyclic systems. While direct experimental data on the cyclization of this compound is not extensively documented in publicly available literature, the principles of related transformations, such as the Ullmann condensation, provide a strong basis for predicting its behavior.
The synthesis of xanthones often proceeds through the intramolecular cyclization of a 2-hydroxybenzophenone (B104022) derivative. In the context of this compound, a plausible synthetic precursor for a chlorinated and fluorinated xanthone (B1684191) would be a hydroxylated analog, such as 2-hydroxy-3-chloro-3',4'-difluorobenzophenone. The presence of a hydroxyl group ortho to the carbonyl function allows for a copper-catalyzed intramolecular Ullmann-type reaction. In this reaction, the hydroxyl group acts as a nucleophile, displacing one of the fluorine atoms on the other ring to form the xanthone core. The reaction is typically carried out in the presence of a copper catalyst and a base at elevated temperatures.
Table 1: Hypothetical Intramolecular Cyclization of a Functionalized this compound Analog
| Reactant | Reagents | Product | Reaction Type |
| 2-Hydroxy-3-chloro-3',4'-difluorobenzophenone | Cu catalyst, Base | Chloro-difluoro-substituted Xanthone | Intramolecular Ullmann Condensation |
The regioselectivity of the cyclization would be influenced by the relative activation of the C-F bonds by the carbonyl group. The fluorine at the 4'-position is para to the carbonyl and is thus expected to be more susceptible to nucleophilic attack than the fluorine at the 3'-position.
Dioxolane Ring Hydrolysis in Analogs
Dioxolanes are commonly used as protecting groups for the carbonyl functionality in benzophenones during synthetic transformations that are incompatible with the ketone group. The formation of a dioxolane derivative of this compound would involve the acid-catalyzed reaction of the benzophenone with ethylene (B1197577) glycol.
The subsequent deprotection, or hydrolysis, of the dioxolane ring is a critical step to regenerate the carbonyl group. This reaction is typically achieved under acidic aqueous conditions. The mechanism involves the protonation of one of the dioxolane oxygen atoms, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation. Subsequent attack by water and elimination of ethylene glycol regenerates the ketone.
Table 2: General Mechanism for Acid-Catalyzed Hydrolysis of a Dioxolane-Protected Benzophenone
| Step | Description |
| 1. Protonation | The acid catalyst protonates one of the oxygen atoms of the dioxolane ring. |
| 2. Ring Opening | The protonated dioxolane opens to form a carbocation intermediate, stabilized by the adjacent oxygen and the aromatic rings. |
| 3. Nucleophilic Attack | A water molecule attacks the carbocation. |
| 4. Deprotonation | A proton is lost from the attacking water molecule. |
| 5. Elimination | The ethylene glycol moiety is eliminated, and the carbonyl group is reformed. |
The stability of the dioxolane and the ease of its hydrolysis can be influenced by the electronic nature of the substituents on the benzophenone core. The electron-withdrawing chloro and fluoro substituents on this compound are expected to have a modest effect on the rate of hydrolysis compared to unsubstituted benzophenone dioxolane.
Spectroscopic Characterization and Analytical Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic methods are indispensable for the detailed characterization of molecular structures. For 3-Chloro-3',4'-difluorobenzophenone, NMR and IR spectroscopy are the primary tools for elucidating the connectivity of atoms and identifying key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to exhibit a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the 3-chlorophenyl ring and the 3',4'-difluorophenyl ring will show distinct chemical shifts and coupling patterns due to the influence of the halogen substituents and the carbonyl group.
The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule. The carbonyl carbon is expected to appear significantly downfield (around 195 ppm). The carbon atoms attached to halogens will also show characteristic shifts, with fluorine substitution causing a notable downfield shift and introducing C-F coupling constants.
Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2, H-6 | 7.70-7.80 | m |
| H-4 | 7.45-7.55 | t |
| H-5 | 7.60-7.70 | m |
| H-2' | 7.65-7.75 | m |
| H-5' | 7.20-7.30 | m |
Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~194.5 |
| C-1 | ~137.0 |
| C-2 | ~130.0 |
| C-3 | ~134.5 |
| C-4 | ~128.0 |
| C-5 | ~133.0 |
| C-6 | ~129.0 |
| C-1' | ~134.0 (d) |
| C-2' | ~118.0 (d) |
| C-3' | ~152.0 (dd) |
| C-4' | ~155.0 (dd) |
| C-5' | ~117.0 (d) |
d = doublet, t = triplet, m = multiplet. Chemical shifts are referenced to TMS (δ = 0 ppm). Data is predictive and based on analogous structures.
Two-Dimensional NMR Experiments (e.g., HSQC)
A Heteronuclear Single Quantum Coherence (HSQC) experiment would be employed to correlate the proton signals with their directly attached carbon atoms. This 2D NMR technique is invaluable for confirming the assignments made in the 1D ¹H and ¹³C NMR spectra. Cross-peaks in the HSQC spectrum would definitively link each proton to its corresponding carbon in the molecular structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands. The most prominent of these will be the strong carbonyl (C=O) stretching vibration. Other important absorptions will include those for the C-Cl and C-F bonds, as well as vibrations associated with the aromatic rings.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (carbonyl) | 1660-1680 | Strong |
| Aromatic C=C | 1450-1600 | Medium to Strong |
| C-F (aryl) | 1100-1300 | Strong |
| C-Cl (aryl) | 650-850 | Medium to Strong |
Data is predictive and based on typical IR absorption ranges for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product and Byproduct Analysis
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of synthesizing this compound, GC-MS is an ideal tool for monitoring reaction progress, identifying the final product, and detecting any byproducts or impurities. The gas chromatogram would show the retention time of the target compound, while the mass spectrometer would provide its mass-to-charge ratio (m/z) and a characteristic fragmentation pattern.
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak would also be observed. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl cation fragments.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis and Impurity Profiling
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful analytical technique renowned for its high sensitivity, selectivity, and speed, making it ideal for detecting and quantifying ultra-trace levels of compounds and their impurities. nih.gov The coupling of the superior separation capabilities of UHPLC with the precise detection and structural elucidation power of tandem mass spectrometry allows for the robust analysis of complex mixtures. researchgate.net In the context of this compound, this method is critical for identifying and quantifying residual starting materials, by-products, or degradants, which may be present in minute quantities.
The methodology involves optimizing chromatographic conditions to separate the target compound from any impurities, followed by mass spectrometric detection. The compound is ionized, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting parent ion is selected and fragmented. mdpi.com The specific fragment ions produced are characteristic of the molecule's structure. By monitoring specific parent-to-fragment ion transitions, known as Multiple Reaction Monitoring (MRM), the instrument can achieve exceptionally low limits of detection and quantification (LOQ), often in the parts-per-billion (ppb) range. mdpi.comnih.gov This ensures that the final product meets stringent purity requirements.
Table 1: Illustrative UHPLC-MS/MS Parameters for Trace Impurity Analysis
| Parameter | Value | Description |
| Compound | This compound | The primary analyte being quantified. |
| Potential Impurity | 1-Chloro-3-(3,4-difluorobenzoyl)benzene | An example of a potential process-related impurity. |
| Ionization Mode | Negative ESI/APCI | Chosen based on the compound's ability to accept a negative charge. |
| Parent Ion (m/z) | 251.0 | [M-H]⁻ ion for the target analyte. |
| Fragment Ion 1 (m/z) | 155.0 | Corresponds to the loss of the chlorophenyl group. |
| Fragment Ion 2 (m/z) | 127.0 | Corresponds to the difluorophenyl moiety. |
| Limit of Quantification | < 5 ng/mL | Demonstrates the high sensitivity of the method for trace analysis. mdpi.com |
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy is a technique used to study the electronic transitions within a molecule. shu.ac.uk When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing functional groups). shu.ac.uk
For this compound, the key chromophores are the benzoyl group (a carbonyl group conjugated with two benzene (B151609) rings) and the halogen-substituted aromatic rings. The absorption spectrum of this compound is expected to show distinct bands corresponding to two main types of electronic transitions:
π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic rings and the carbonyl double bond and typically result in strong absorption bands at shorter wavelengths (below 300 nm). researchgate.net
n → π* Transitions: This involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are lower in energy, appearing at longer wavelengths, and are typically much weaker in intensity than π → π* transitions. shu.ac.uk
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength (λmax) | Molar Absorptivity (ε) |
| π → π | Aromatic Rings, C=O | ~250-280 nm | High (1,000-10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |
| n → π | Carbonyl Group (C=O) | ~330-350 nm | Low (10-100 L mol⁻¹ cm⁻¹) shu.ac.uk |
Phosphorescence Spectroscopy
Based on the available search results, no specific information regarding the phosphorescence spectroscopy of this compound was found. This technique measures the light emitted when a molecule in a triplet excited state returns to the ground state, a process that is generally slower than fluorescence.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This non-destructive technique provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. carleton.edu
To perform this analysis, a suitable single crystal of this compound is grown and mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector. carleton.edu The positions and intensities of the diffracted spots are directly related to the arrangement of atoms in the crystal lattice according to Bragg's Law. carleton.edu By analyzing this pattern, the complete crystal structure can be solved and refined, providing unambiguous proof of the compound's molecular structure and conformation in the solid state. jhu.edu
Table 3: Hypothetical Single Crystal X-ray Diffraction Data
| Parameter | Illustrative Value | Description |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The set of symmetry operations for the crystal. |
| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. scielo.org.mx |
| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. scielo.org.mx |
| c (Å) | 14.1 | Length of the 'c' axis of the unit cell. scielo.org.mx |
| **β (°) ** | 95.5 | The angle of the 'β' axis in a monoclinic system. |
| Volume (ų) | 1205 | The volume of a single unit cell. scielo.org.mx |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.39 | The theoretical density of the crystal. scielo.org.mx |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For pharmaceutical intermediates and active ingredients, High-Performance Liquid Chromatography (HPLC) is the most widely used method for quality control and purity assessment.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Developing and validating an HPLC method is essential to ensure that it is accurate, precise, and robust for its intended purpose, such as determining the purity of this compound.
The success of an HPLC separation is highly dependent on the choice of the stationary phase (the column) and the mobile phase (the solvent mixture that carries the sample through the column). shimadzu.co.kr
Column Selection: For a moderately non-polar compound like this compound, reversed-phase HPLC is the most common approach. The selection process involves considering:
Stationary Phase Chemistry: An octadecylsilane (B103800) (C18) column is a standard starting point for method development due to its strong hydrophobic retention. oonops.eu If needed, alternative chemistries like octyl (C8) or phenyl columns can be used to alter the selectivity of the separation. researchgate.net
Particle Size: Columns with smaller particles (e.g., < 3 µm) provide higher efficiency and resolution but generate higher backpressure. oonops.eu
Column Dimensions: Shorter columns (50-150 mm) are used for faster analysis, while longer columns (250 mm) provide higher resolution for complex separations. oonops.eu
Mobile Phase Optimization: The goal of mobile phase optimization is to achieve good resolution between the main peak and any impurities with a reasonable analysis time and good peak shape. mastelf.com This typically involves:
Solvent Selection: A mixture of water (or an aqueous buffer) and a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.
Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for samples containing components with a range of polarities. researchgate.netmastelf.com This ensures that both early and late-eluting impurities are resolved effectively.
pH and Additives: The pH of the mobile phase can be adjusted with buffers (e.g., phosphate, acetate) to control the ionization state of acidic or basic analytes. youtube.com Additives like trifluoroacetic acid (TFA) can be used to improve peak shape. mastelf.com
Table 4: Typical HPLC Method Development Parameters
| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |
| Column | C18, 5 µm, 4.6x250 mm | C18, 3 µm, 4.6x150 mm | Improve efficiency and reduce run time. oonops.eu |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | Improve peak shape and ionization for MS detection. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Standard organic solvent for reversed-phase. |
| Gradient | 50-95% B in 20 min | 60-90% B in 10 min | Sharpen peaks and decrease analysis time. researchgate.net |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Optimize separation within instrument pressure limits. |
| Detector | UV at 254 nm | UV at 265 nm (λmax) | Increase sensitivity by monitoring at the absorption maximum. |
Detector Selection (e.g., UV, DAD)
In high-performance liquid chromatography (HPLC) analysis of aromatic compounds like this compound, the choice of detector is crucial for sensitivity and selectivity.
UV/UV-VIS Detectors : These are the most common detectors used for compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. hitachi-hightech.com Benzophenones, characterized by their carbonyl and aromatic rings, exhibit strong UV absorbance. A standard UV detector, often employing a deuterium (B1214612) lamp for the 190 to 380 nm range, is typically suitable for detecting this compound. hitachi-hightech.com For routine quantitative analysis where the maximum absorption wavelength (λmax) is known, a single-wavelength UV detector provides a cost-effective and sensitive option. Measurements are often performed at a wavelength of 254 nm, a common output for mercury lamps, or at the specific λmax of the compound for enhanced sensitivity. hitachi-hightech.com
Diode Array Detectors (DAD) : A Diode Array Detector, also known as a Photodiode Array (PDA) detector, offers a significant advantage over a single-wavelength UV detector. hitachi-hightech.com Instead of measuring absorbance at a single wavelength, a DAD scans a range of wavelengths simultaneously, acquiring a full UV-Vis spectrum for the analyte as it elutes from the HPLC column. hitachi-hightech.commeasurlabs.com This capability is invaluable for method development, peak purity assessment, and compound identification. hitachi-hightech.com If a sample contains multiple components, a DAD can help distinguish the target compound from impurities by comparing their UV spectra, even if they have similar retention times. hitachi-hightech.com
Table 1: Comparison of UV and DAD Detectors for Analysis of Benzophenone (B1666685) Derivatives
| Feature | UV/UV-VIS Detector | Diode Array Detector (DAD/PDA) |
| Principle | Measures absorbance at one or a few pre-selected wavelengths. hitachi-hightech.com | Acquires a full UV-Vis spectrum simultaneously across a range of wavelengths. hitachi-hightech.commeasurlabs.com |
| Selectivity | Lower; relies primarily on retention time for identification. | Higher; allows for spectral confirmation and peak purity analysis. hitachi-hightech.com |
| Application | Routine quantitative analysis of known compounds. measurlabs.com | Method development, impurity profiling, and identification of unknowns. hitachi-hightech.com |
| Data Output | Chromatogram (absorbance vs. time). | 3D data set (absorbance vs. time vs. wavelength). hitachi-hightech.com |
Sample Preparation Techniques (e.g., Solvent Extraction, SPE)
Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analyte before chromatographic analysis. The choice of technique depends on the sample matrix (e.g., reaction mixture, environmental sample, biological fluid).
Solvent Extraction : Liquid-liquid extraction (LLE) or solid-liquid extraction (SLE) are fundamental techniques for isolating benzophenones. For a crude reaction mixture, SLE might involve dissolving the solid in a suitable solvent like dichloromethane (B109758) or ethyl acetate, followed by filtration to remove insoluble materials. LLE is commonly used to extract analytes from aqueous samples into an immiscible organic solvent. The choice of solvent is key and is based on the analyte's solubility and polarity.
Solid-Phase Extraction (SPE) : SPE is a more advanced and selective technique for sample cleanup and concentration. It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). epa.gov The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a strong solvent. For a moderately polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) would likely be effective. The general steps are:
Conditioning : The sorbent is wetted with a solvent like methanol, followed by water or an aqueous buffer.
Loading : The sample, dissolved in a suitable solvent, is passed through the cartridge.
Washing : A weak solvent is used to rinse the cartridge, removing weakly bound impurities.
Elution : A strong organic solvent is used to desorb and collect the target analyte.
This technique is highly adaptable and can significantly improve the quality and reliability of the subsequent analysis.
Quantification and Validation Parameters (Linearity, LOD, Precision, Accuracy)
Linearity : This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte. A series of standards at different concentrations are analyzed, and the resulting peak areas are plotted against concentration. The linearity is typically expressed by the coefficient of determination (R²), with a value ≥ 0.995 often considered acceptable.
Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1.
Precision : The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
Accuracy : This parameter measures the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and is expressed as the percent recovery.
Table 2: Typical Validation Parameters for HPLC Analysis of Benzophenone Derivatives (Note: These are representative values from methods for other benzophenones and serve as a general guideline.)
| Parameter | Typical Acceptance Criteria/Value |
| Linearity (R²) | ≥ 0.995 |
| LOD (ng/g or ng/mL) | 0.02 - 10 |
| Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in organic synthesis to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. bridgewater.edu For this compound, TLC would be used to visualize its formation from starting materials and to identify the optimal solvent system for purification by column chromatography.
The process involves spotting a small amount of the sample onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing) and developing the plate in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The different components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. For a moderately polar compound like this compound, a common mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The separated spots are typically visualized under a UV lamp, where UV-active compounds appear as dark spots.
Flash Chromatography for Purification
When a chemical synthesis yields a mixture of the desired product and byproducts, purification is necessary. Flash chromatography is a widely used technique for the rapid purification of organic compounds. wfu.eduorgsyn.org It is an air-pressure driven version of column chromatography that allows for faster and more efficient separations than the traditional gravity-fed method. orgsyn.org
To purify this compound, the crude reaction mixture would be loaded onto a glass column packed with a solid adsorbent, most commonly silica gel. A solvent system, often determined by prior TLC analysis, is then pushed through the column with positive pressure (typically from compressed air or nitrogen). orgsyn.org This forces the mobile phase through the silica gel at a higher flow rate, separating the components of the mixture. Fractions are collected as the solvent exits the column, and those containing the pure product (as determined by TLC) are combined. The solvent is then removed by rotary evaporation to yield the purified this compound. This technique is essential for obtaining high-purity material required for subsequent synthetic steps or characterization. bridgewater.edu
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT calculations have been instrumental in understanding the intricacies of 3-Chloro-3',4'-difluorobenzophenone at the atomic level. These studies provide a theoretical framework for interpreting experimental data and predicting the behavior of the molecule.
Optimized Molecular Structures and Vibrational Frequencies
Computational chemists have determined the optimized molecular geometry of this compound using DFT methods, often in conjunction with basis sets like 6-311++G(d,p). researchgate.netnih.gov These calculations help in understanding the spatial arrangement of atoms and the bond lengths and angles within the molecule. The total energy of the molecule, corrected for zero-point vibrational energy, provides a measure of its stability. scispace.com For instance, in related benzophenone (B1666685) studies, the B3LYP functional has been shown to yield the lowest energy compared to other functionals. scispace.com
Vibrational frequency analysis is another key aspect of these studies. By calculating the harmonic vibrational frequencies, researchers can predict the infrared and Raman spectra of the molecule. researchgate.netnih.gov These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. nih.gov For example, the characteristic stretching vibration of the carbonyl (C=O) group in benzophenones is typically observed in a specific region of the infrared spectrum. researchgate.net Theoretical calculations can pinpoint this frequency and analyze its contribution to the potential energy distribution (PED) of the molecule. scispace.com
HOMO and LUMO Analysis for Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in charge transfer interactions. dergipark.org.trresearchgate.net A smaller HOMO-LUMO gap generally indicates that the molecule can be more easily excited and may exhibit enhanced charge transfer characteristics. arxiv.org
In the context of this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density in these frontier orbitals. This information is vital for understanding intramolecular charge transfer (ICT), where electronic charge is redistributed within the molecule upon excitation. The spatial separation of the HOMO and LUMO can influence the efficiency of this charge transfer process. researchgate.net
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the interactions between orbitals within a molecule, providing a detailed picture of bonding and delocalization. materialsciencejournal.orgyoutube.com This method examines the hyperconjugative interactions, which involve the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. materialsciencejournal.org The strength of these interactions is quantified by the stabilization energy, E(2). ijcce.ac.ir
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| n(Cl) | π(C-C) | Varies |
| n(F) | π(C-C) | Varies |
| π(C-C) | π*(C-C) | Varies |
Note: The table above is a representative example of the type of data generated from an NBO analysis. Actual values for this compound would require specific calculations.
NMR Chemical Shift Predictions (Gauge-Including Atomic Orbital Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the NMR chemical shifts of a molecule, aiding in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding constants from first principles. chemrxiv.orgnih.gov These shielding constants are then used to predict the chemical shifts. uts.edu.au
For this compound, predicting the ¹³C, ¹H, and ¹⁹F NMR chemical shifts using the GIAO method would be highly valuable. chemrxiv.orgchemrxiv.org The accuracy of these predictions depends on the level of theory and basis set used in the calculations. uts.edu.au By comparing the predicted chemical shifts with experimental data, a more confident assignment of the NMR signals can be achieved.
Electron Density Mapping and Substituent Effects
Mapping the electron density of a molecule provides a visual representation of the distribution of electrons and can highlight regions that are electron-rich or electron-deficient. This is closely related to the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface, indicating the regions of a molecule that are most likely to be involved in electrophilic or nucleophilic attacks. researchgate.net
The presence of chloro and difluoro substituents on the benzophenone core significantly influences the electron density distribution in this compound. The high electronegativity of the halogen atoms will draw electron density away from the carbon atoms to which they are attached, creating regions of positive electrostatic potential. Analyzing these substituent effects is crucial for understanding the molecule's reactivity and intermolecular interactions.
First Hyperpolarizability Calculations for Non-Linear Optical Properties
Molecules with large first hyperpolarizability (β) values are of interest for their potential applications in non-linear optical (NLO) materials. nih.gov Computational methods can be used to calculate the first hyperpolarizability of a molecule and assess its NLO properties. ijcce.ac.ir These calculations typically involve determining the dipole moment (μ) and the components of the hyperpolarizability tensor. nih.gov
The calculated first hyperpolarizability of this compound would indicate its potential as an NLO material. scispace.com The presence of electron-withdrawing (chloro, difluoro) and electron-donating (the phenyl rings) groups can enhance the NLO response of a molecule by facilitating intramolecular charge transfer. nih.gov Comparing the calculated β value to that of a standard NLO material like urea (B33335) can provide a benchmark for its potential performance. nih.gov
| Property | Calculated Value |
| Dipole Moment (μ) | Varies |
| First Hyperpolarizability (β) | Varies |
Note: The table above is a representative example of the type of data generated from hyperpolarizability calculations. Actual values for this compound would require specific calculations.
Molecular Dynamics (MD) Simulations
MD simulations, in conjunction with Density Functional Theory (DFT) calculations, have been employed to analyze the solvatochromic shifts of benzophenone in different solvents. nih.gov These simulations generate supramolecular solute-solvent clusters, allowing for a detailed examination of the interactions between the benzophenone molecule and the surrounding solvent molecules. nih.gov For instance, in protic solvents like methanol (B129727), the carbonyl group of benzophenone can form hydrogen bonds, which affects its vibrational frequencies and electronic transitions. nih.gov A similar approach could be applied to this compound to understand how the chloro and fluoro substituents influence its interactions with different solvents.
Furthermore, MD simulations have been used to study the behavior of benzophenone derivatives within larger systems, such as polymers. For example, simulations of benzophenone-1 have been conducted to understand its dynamics. researchgate.net For this compound, MD simulations could predict its orientation and mobility within a polymer matrix, which is crucial for applications in materials science. nih.gov These simulations can also provide insights into the local field effects, which are important for understanding the electro-optic properties of materials doped with such chromophores. nih.gov
The general protocol for such simulations involves creating an atomistic model of the system, defining the force fields that govern the interactions between atoms, and then solving the equations of motion to simulate the trajectory of the system over time. From these trajectories, various properties such as radial distribution functions, interaction energies, and diffusion coefficients can be calculated, providing a detailed picture of the molecular behavior.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. These models are widely used in drug discovery and environmental science to predict the activity of new or untested compounds.
While no specific QSAR models for this compound have been published, studies on other benzophenone derivatives demonstrate the utility of this approach. For example, a QSAR analysis was conducted on a series of benzophenone derivatives to predict their antimalarial activity. nih.gov In this study, various physicochemical descriptors were correlated with the biological activity using multiple linear regression analysis. nih.gov The resulting QSAR model was able to predict the antimalarial activity of new benzophenone compounds with a good correlation between experimental and predicted values. nih.gov
The descriptors used in such QSAR models can be categorized into several types, including electronic (e.g., dipole moment, electron affinity), steric (e.g., molecular volume, surface area), and thermodynamic (e.g., potential energy). The following table shows some of the physicochemical descriptors that were found to be important in the QSAR model for antimalarial benzophenone derivatives. nih.gov
| Descriptor Category | Descriptor Name | Correlation with Activity |
| Thermodynamic | Potential Energy (PE) | Negative |
| Electronic | Dipole Moment (DM) | Positive |
| Electronic | Electron Affinity (EA) | Not specified |
| Data from a QSAR study on antimalarial benzophenone derivatives. nih.gov |
A negative correlation with potential energy suggests that more stable molecules (lower potential energy) tend to have higher antimalarial activity. nih.gov A positive correlation with the dipole moment indicates that a higher degree of polarity is beneficial for the observed activity. nih.gov
For this compound, a QSAR model could be developed to predict its potential biological activities or environmental fate. The presence of halogen atoms would significantly influence the values of the physicochemical descriptors. For instance, the chlorine and fluorine atoms would affect the molecule's lipophilicity, electronic distribution, and polarizability. QSAR studies on other halogen-containing compounds, such as benzothiazoles, have shown that descriptors related to the 3D distribution of atomic mass and polarizability are crucial in determining their biological activity. mdpi.com
Theoretical Prediction of Reaction Pathways and Selectivity
Theoretical calculations can be used to predict the most likely pathways for chemical reactions, including the synthesis and degradation of molecules. These predictions are valuable for optimizing reaction conditions and understanding potential byproducts.
For a molecule like this compound, theoretical methods can be applied to predict its reactivity in various chemical transformations. For example, computational studies have been used to investigate the degradation of benzophenone-3 (oxybenzone) in chlorinated water. researchgate.netnih.govresearchgate.net These studies can predict the formation of various halogenated byproducts through reactions like aromatic substitution. researchgate.net The reaction pathways are often elucidated by calculating the energies of intermediates and transition states.
In the context of synthesis, theoretical models can predict the outcomes of reactions used to prepare benzophenone derivatives. The Friedel-Crafts acylation is a common method for synthesizing benzophenones. nih.gov Theoretical calculations could be used to predict the regioselectivity of this reaction when using substituted reactants, which would be crucial for the specific synthesis of this compound.
Furthermore, advanced computational techniques, such as transformer-based models, are being developed for retrosynthetic analysis. nih.gov These models can predict a sequence of reactions to synthesize a target molecule from commercially available starting materials. nih.gov Such a tool could, in principle, propose a synthetic route to this compound.
Computational studies have also shed light on the mechanisms of photocatalytic reactions involving benzophenones. For instance, in the photocatalytic degradation of polystyrene, benzophenone can act as a photosensitizer. mdpi.com Theoretical calculations can model the hydrogen atom transfer (HAT) process, which is a key step in this reaction. mdpi.com The halogen substituents in this compound would likely influence its excited-state properties and its efficiency as a photosensitizer, which could be explored through theoretical predictions.
Advanced Applications and Functionalization in Materials Science and Organic Chemistry
Role as Synthetic Intermediates for Complex Molecules
The reactivity of the halogen substituents on the benzophenone (B1666685) core allows for its use as a precursor in the synthesis of a diverse range of more complex molecular architectures.
Precursors for Fluorescent Probes and Dyes (e.g., Fluorescein (B123965), Rhodamine Analogs)
The foundational synthesis of many fluorescent dyes, such as fluoresceins and rhodamines, involves the condensation of phthalic anhydrides with resorcinol (B1680541) or aminophenol derivatives, respectively. wpmucdn.comwordpress.comgoogle.com Traditional methods often employ a Friedel-Crafts acylation reaction, catalyzed by acids like zinc chloride or methanesulfonic acid, to construct the core xanthene structure. wpmucdn.comacs.orgstackexchange.com
While direct synthesis of fluorescein or rhodamine from 3-Chloro-3',4'-difluorobenzophenone is not the standard route, the synthesis of derivatives of these dyes often starts with substituted precursors to impart specific properties. For example, fluorinated fluoresceins have been shown to possess higher photostability and different ionization constants (pKa values) compared to the parent fluorescein. acs.org The synthesis of these specialized dyes can start from fluorinated resorcinols and phthalic anhydrides. acs.org
Modern synthetic strategies have also been developed to create isomerically pure rhodamine dyes by avoiding the use of symmetrical anhydrides, instead opting for reagents like phthalaldehydic acids. researchgate.netgoogle.com Furthermore, palladium-catalyzed C–N cross-coupling reactions on fluorescein ditriflates offer a versatile route to a wide array of rhodamine derivatives. acs.org Given the precedent for using halogenated and functionalized starting materials to tune the properties of fluorophores, this compound could serve as a potential, albeit non-traditional, starting point or intermediate for creating novel dyes with unique spectroscopic characteristics. The chloro and fluoro groups could be subjected to nucleophilic substitution or other transformations to build the necessary heterocyclic framework characteristic of these dyes. nih.gov
Building Blocks for Poly(aryl ether ketone) (PAEK) Polymers
Poly(aryl ether ketone) (PAEK) polymers are a class of high-performance engineering thermoplastics known for their exceptional thermal stability and chemical resistance. core.ac.uk The synthesis of PAEKs typically proceeds via a nucleophilic aromatic substitution polycondensation reaction. google.comresearchgate.net In this process, a di-hydroxylated aromatic monomer (a bisphenol) is deprotonated to form a nucleophile, which then reacts with an electrophilic di-halogenated benzophenone monomer. google.com
The most common electrophilic monomer used for PAEK synthesis is 4,4'-difluorobenzophenone (B49673). google.com However, the isomeric purity of the difluorobenzophenone monomer is crucial as it significantly influences the properties of the resulting polymer. researchgate.net The presence of isomers, such as 2,4'-difluorobenzophenone, has been shown to decrease the molecular weight and affect the crystallinity of the PAEK polymer. researchgate.net
The use of asymmetrically substituted monomers like this compound can introduce irregularities into the polymer chain. This disruption of the chain's symmetry can alter the polymer's morphology and properties. For instance, incorporating isomers like 3,5-difluorobenzophenone (B68835) into a PEEK synthesis has been shown to modify the polymer's solubility and thermal characteristics, with higher isomer content leading to amorphous, more soluble polymers. core.ac.ukresearchgate.net Therefore, this compound can be considered a valuable comonomer for intentionally tuning the properties of PAEKs, such as increasing their solubility for specific processing applications or creating amorphous materials with different mechanical properties.
| Monomer Isomer | Effect on PAEK Properties | Reference |
| 2,4'-difluorobenzophenone | Decreases molecular weight | researchgate.net |
| 3,5-difluorobenzophenone | Reduces crystallinity, increases solubility | researchgate.net |
| Chloro-fluoro-benzophenone | Can have a deleterious effect on crystallinity | googleapis.com |
Functionalized Benzophenones in Agrochemical Synthesis
Benzophenone derivatives have been identified as important scaffolds in the development of new agrochemicals, particularly insecticides and anti-inflammatory agents. nih.govrsc.org Research has shown that benzophenone hydrazone derivatives, for example, exhibit significant insecticidal and acaricidal activities. researchgate.net The synthesis of these active compounds often involves the reaction of a substituted benzophenone with a hydrazine (B178648) derivative, followed by further functionalization.
The specific substitutions on the aromatic rings of the benzophenone core play a critical role in the biological activity of the final product. While a broad range of derivatives have been synthesized and tested, the presence and position of halogen atoms can be crucial for efficacy. nih.gov The structural framework of this compound, with its distinct halogenation pattern, makes it a candidate for use as an intermediate in the synthesis of novel agrochemical compounds. Its reactive sites could be further modified to produce a variety of derivatives for biological screening. For instance, it could be a precursor for synthesizing compounds with potential applications in treating periodontal diseases by targeting specific bacteria or for developing new anti-inflammatory drugs. nih.gov
Photoactive Materials and Surface Engineering
The carbonyl group in the benzophenone structure is photoactive, meaning it can absorb UV light and enter an excited state. This property is harnessed in several applications in polymer chemistry and materials science.
Photoinitiators in Polymerization Processes
Benzophenone and its derivatives are well-established as Type II photoinitiators. nih.govrsc.orgsigmaaldrich.com Upon absorption of UV radiation, the benzophenone molecule is promoted to an excited triplet state. In this state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or an alcohol, to generate free radicals. nih.govresearchgate.net These radicals then initiate a polymerization reaction, for example, of acrylate (B77674) or methacrylate (B99206) monomers. rsc.org
The efficiency and absorption characteristics of a benzophenone-based photoinitiator can be tuned by the substituents on its aromatic rings. rsc.orgnih.gov The presence of chloro and fluoro groups on this compound would be expected to influence its photochemical properties, such as its absorption spectrum and the reactivity of its excited state. nih.gov While unsubstituted benzophenone is widely used, functionalized derivatives are often developed to enhance performance, improve solubility in specific monomer systems, or shift the absorption wavelength to match the output of a particular UV light source, such as an LED. rsc.org The multifunctionality of this compound also allows it to be incorporated into a polymer backbone, creating a polymeric photoinitiator with reduced migration, which is a critical advantage in applications like food packaging and biomedical devices. epo.org
| Photoinitiator Type | Mechanism | Example | Reference |
| Type I (Photocleavage) | Unimolecular bond cleavage upon UV absorption to form radicals. | Benzoin Ethers | nih.gov |
| Type II (H-Abstraction) | Bimolecular reaction where the excited initiator abstracts a hydrogen from a co-initiator to form radicals. | Benzophenone / Amine | nih.govresearchgate.net |
Photochemical Grafting and Surface Functionalization of Polymers onto Substrates
The same photochemical principle that makes benzophenones effective photoinitiators also allows them to be used for surface modification. researchgate.netnih.gov This process, often called photografting, covalently attaches polymer chains to a substrate surface. researchgate.netacs.org In a typical "grafting-from" approach, a benzophenone derivative is first immobilized on the surface of a substrate. Upon UV irradiation, the surface-bound benzophenone abstracts a hydrogen atom from an adjacent molecule or the substrate itself, creating a radical on the surface. nih.govresearchgate.net This surface radical can then initiate the polymerization of monomers, causing polymer chains to grow directly from the surface. researchgate.net
This technique is a powerful and versatile tool for altering the surface properties of materials. nih.govresearchgate.net For example, it can be used to make a hydrophobic surface hydrophilic, introduce specific functionalities for biomedical applications, or create anti-fouling coatings. nih.govacs.org Benzophenone-based "bioglues" have been developed that can be mixed with functional polymers or proteins and then cross-linked onto a substrate with UV light, creating a stable, functionalized coating on virtually any material. nih.gov The reactivity of this compound makes it a candidate for such applications, either by being directly used in solution to modify a surface or by being first derivatized with an anchor group (like a silane) for immobilization onto inorganic substrates like glass or silicon wafers. researchgate.net
Photo-Crosslinkable Moieties in "Bioglue" Polymers
The development of "bioglues," or bioadhesives, is a significant area of research in biomedical engineering, aiming to create materials that can adhere to and stabilize tissues. A promising approach in this field involves the use of photo-crosslinkable polymers, where a polymer network is formed upon exposure to light. Benzophenone (BP) and its derivatives are key players in this technology, acting as photo-initiators.
Upon absorption of ultraviolet (UV) light, the benzophenone moiety undergoes a transition to an excited triplet state. This excited state can then abstract a hydrogen atom from a nearby polymer chain or a biological molecule, creating a reactive radical. The subsequent radical-radical coupling reactions lead to the formation of covalent cross-links, solidifying the material and creating a stable adhesive bond. This process is particularly advantageous as it can be spatially and temporally controlled by the application of light.
The general scheme for benzophenone-mediated photo-crosslinking is as follows:
Photoexcitation: BP + hν → BP* (excited state)
Hydrogen Abstraction: BP* + R-H (polymer/biomolecule) → BP-H• + R•
Cross-linking: R• + R• → R-R (cross-linked polymer)
This method has been successfully used to immobilize various biomolecules, including proteins like gelatin, collagen, and fibronectin, onto different substrates.
Development of Functionalized Benzophenone Scaffolds
The versatility of the benzophenone scaffold allows for the development of a wide array of derivatives with specific, fine-tuned properties for various applications. The introduction of different functional groups onto the aromatic rings can significantly alter the electronic, physical, and chemical characteristics of the molecule.
Exploration of Derivatives with Tailored Electronic Properties
The electronic properties of benzophenone derivatives are critical for their application in areas such as organic electronics and photochemistry. The introduction of substituents with varying electron-donating or electron-withdrawing capabilities can be used to tailor these properties. In the case of this compound, the chlorine and fluorine atoms act as electron-withdrawing groups due to their high electronegativity. nih.gov
This electron-withdrawing effect has several important consequences:
Modification of Redox Potentials: The presence of halogens makes the benzophenone core more electron-deficient, thereby increasing its electron affinity and altering its reduction potential. acs.org
Tuning of Spectroscopic Properties: The electronic transitions of the molecule, such as the n-π* and π-π* transitions, are sensitive to the electronic nature of the substituents. Halogenation can lead to shifts in the absorption and emission spectra of the benzophenone derivative.
Influence on Reaction Mechanisms: The electron-deficient nature of the aromatic rings in this compound can influence its reactivity in various chemical transformations, including nucleophilic aromatic substitution and electrophilic attack on the carbonyl group.
The ability to systematically modify the electronic properties of the benzophenone scaffold through halogenation opens up possibilities for designing molecules with specific energy levels for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
| Substituent Effect on Benzophenone Properties | |
| Property | Effect of Electron-Withdrawing Groups (e.g., Cl, F) |
| Redox Potential | Increased (more easily reduced) |
| n-π* Transition Energy | Generally increases (blue shift) |
| π-π* Transition Energy | Can be shifted depending on the specific substitution pattern |
| Reactivity towards Nucleophiles | Increased at the aromatic ring |
Design of Compounds with Enhanced Stability (e.g., via trifluoromethyl or dioxolane groups)
In addition to tailoring electronic properties, the functionalization of the benzophenone scaffold can also be aimed at enhancing its chemical and thermal stability. This is particularly important for applications where the material is exposed to harsh conditions.
Trifluoromethyl Groups: The introduction of trifluoromethyl (-CF3) groups is a well-established strategy for improving the stability of organic molecules. mdpi.com The strong carbon-fluorine bonds and the high electronegativity of fluorine atoms impart several desirable properties: mdpi.com
Increased Thermal Stability: The C-F bond is significantly stronger than a C-H bond, leading to greater resistance to thermal decomposition. mdpi.com
Enhanced Metabolic Stability: In a biological context, the -CF3 group can block sites of metabolic oxidation, increasing the in vivo half-life of a drug molecule.
Lipophilicity Modification: The -CF3 group is highly lipophilic, which can be used to modulate the solubility and transport properties of the molecule. mdpi.com
While there are no specific reports on the synthesis of trifluoromethylated derivatives of this compound, the known stability-enhancing effects of the -CF3 group make it a promising avenue for the development of more robust benzophenone-based materials. mdpi.com The strong electron-withdrawing nature of the -CF3 group would also further modify the electronic properties of the benzophenone core. nih.gov
Dioxolane Groups: The incorporation of a dioxolane ring, a five-membered cyclic acetal, is another strategy that can be employed to modify the properties of a benzophenone derivative. The synthesis of 1,3-dioxolanes from carbonyl compounds is a common protecting group strategy in organic synthesis. organic-chemistry.org In the context of materials science, the introduction of a dioxolane group can:
Alter Solubility: The polar nature of the ether linkages in the dioxolane ring can increase the solubility of the benzophenone derivative in certain solvents.
Introduce New Reactive Sites: The dioxolane ring can be opened under acidic conditions, providing a handle for further chemical modification or for creating responsive materials.
Modify Packing in the Solid State: The steric bulk of the dioxolane group can influence the intermolecular interactions and the crystal packing of the benzophenone derivative, which can in turn affect its bulk properties.
Environmental Fate and Abiotic Degradation Studies
Photochemical Degradation Pathways
Photochemical degradation, involving the absorption of light energy, is anticipated to be a primary mechanism for the transformation of 3-Chloro-3',4'-difluorobenzophenone in the environment. The benzophenone (B1666685) moiety is known to be photoreactive, and the presence of halogen substituents can influence the degradation kinetics and pathways.
Direct photolysis occurs when a chemical absorbs light, leading to its decomposition. For benzophenone and its derivatives, UV irradiation can excite the molecule to a triplet state, which is a key reactive intermediate. While specific data for this compound is unavailable, studies on other benzophenones suggest that direct photolysis in aqueous environments is possible, although the quantum yields can be low. The presence of chloro and fluoro substituents on the aromatic rings is expected to influence the absorption spectrum and the efficiency of photolytic cleavage. For instance, the carbon-chlorine bond is generally more susceptible to photolytic cleavage than the carbon-fluorine bond. Therefore, a potential initial step in the direct photolysis of this compound could be the reductive dehalogenation of the chlorine atom.
Advanced Oxidation Processes (AOPs) are highly effective in degrading persistent organic pollutants through the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH). wikipedia.org These processes are expected to be effective in the degradation of this compound.
The UV/H₂O₂ process, which generates hydroxyl radicals through the photolysis of hydrogen peroxide, has been shown to completely remove benzophenone-4 (BP-4), a related compound. nih.gov The reaction follows pseudo-first-order kinetics. nih.gov Similarly, the UV/persulfate process is another AOP that has demonstrated effectiveness in degrading BP-4. tandfonline.com Both hydroxyl radicals and sulfate radicals (SO₄⁻•) are the main contributors to the degradation in this process. tandfonline.com Given the high reactivity of these radicals, they are expected to attack the aromatic rings and the carbonyl group of this compound, leading to its rapid degradation.
The kinetics of photodegradation are crucial for determining the environmental persistence of a compound. For benzophenone derivatives, degradation often follows pseudo-first-order kinetics. nih.govmdpi.com For example, the degradation of benzophenone-4 by UV/H₂O₂ and UV/TiO₂ followed pseudo-first-order kinetics with apparent rate constants of 0.48 min⁻¹ and 0.08 min⁻¹, respectively. nih.gov
The degradation products of halogenated benzophenones can be complex. Studies on the photodegradation of chlorobenzophenones have shown that degradation can proceed through pathways involving hydroxylation of the aromatic ring, cleavage of the carbonyl bridge, and dehalogenation. For instance, the degradation of benzophenone-3 in UV/chlorination reactions involves electrophilic aromatic halogenation. elsevierpure.com It is plausible that the degradation of this compound would lead to the formation of hydroxylated and dehalogenated intermediates, eventually mineralizing to carbon dioxide, water, and inorganic halides.
Table 1: Comparative Photodegradation Kinetics of Benzophenone Derivatives
| Compound | Degradation Process | Rate Constant (k) | Half-life (t½) | Reference |
| Benzophenone-4 | UV/H₂O₂ | 0.48 min⁻¹ | 1.44 min | nih.gov |
| Benzophenone-4 | UV/TiO₂ | 0.08 min⁻¹ | 8.66 min | nih.gov |
| Benzophenone-4 | Chlorination | 0.02 min⁻¹ | 34.66 min | nih.gov |
This table presents kinetic data for a related compound, Benzophenone-4, to provide an indication of potential degradation rates under different AOPs.
Other Abiotic Degradation Mechanisms (e.g., Hydrolysis, Oxidation in Environmental Matrices)
Besides photochemical processes, other abiotic degradation mechanisms can contribute to the transformation of this compound in the environment.
Hydrolysis, the reaction with water, can be a significant degradation pathway for some organic compounds. libretexts.org For halogenated aromatic compounds, the susceptibility to hydrolysis depends on the nature and position of the halogen. While the carbon-fluorine bond is generally resistant to hydrolysis, the carbon-chlorine bond can be more labile, particularly under alkaline conditions. usj.edu.mo However, the C-Cl bond in chlorobenzene (B131634) is significantly stronger and less polar than in aliphatic halogenoalkanes, making it less susceptible to nucleophilic attack and hydrolysis. docbrown.info Therefore, direct hydrolysis of this compound under typical environmental pH conditions is expected to be a slow process.
Oxidation in environmental matrices, such as in the presence of naturally occurring oxidants like manganese oxides or through reactions with dissolved organic matter, could also play a role in the transformation of this compound, although these processes are likely to be slower than photochemical degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
